N-(2-METHOXYETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-(2-METHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyethyl group and a methylsulfanylphenyl group, which may impart unique chemical and physical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:
Starting Materials: 3-(methylsulfanyl)aniline and 2-methoxyethyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The 3-(methylsulfanyl)aniline is dissolved in the solvent, and the 2-methoxyethyl isocyanate is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups could play a role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group.
N-(2-ETHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA: Has an ethoxyethyl group instead of a methoxyethyl group.
N-(2-METHOXYETHYL)-N’-[4-(METHYLSULFANYL)PHENYL]UREA: The methylsulfanyl group is in the para position instead of the meta position.
Uniqueness
The presence of both the methoxyethyl and methylsulfanyl groups in N-(2-METHOXYETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may confer unique chemical properties, such as increased solubility in organic solvents or specific reactivity patterns.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-7-6-12-11(14)13-9-4-3-5-10(8-9)16-2/h3-5,8H,6-7H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUQDTTYPPHNEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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